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molecular formula C5H12N2O2 B8782537 Ethyl N-(2-aminoethyl)carbamate

Ethyl N-(2-aminoethyl)carbamate

Cat. No. B8782537
M. Wt: 132.16 g/mol
InChI Key: ADYWUAMYLMRHRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06252042B1

Procedure details

15 g (0.13 mol) of diethyl carbonate are heated in an oil bath at 90° C., for five hours, with 10 g (0.17 mol) of ethylenediamine under reflux. The ethyl alcohol formed during the reacton is then removed using a rotary evaporator. The product is removed from the residue by distillation in a Kugelrohr distillation apparatus.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:8])([O:5][CH2:6][CH3:7])OCC.[CH2:9]([NH2:12])[CH2:10][NH2:11]>C(O)C>[CH2:6]([O:5][C:1]([NH:11][CH2:10][CH2:9][NH2:12])=[O:8])[CH3:7]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
10 g
Type
reactant
Smiles
C(CN)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
is then removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The product is removed from the residue by distillation in a Kugelrohr distillation apparatus

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)NCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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